BenchChemオンラインストアへようこそ!

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

Asymmetric Synthesis Biocatalysis Enantiomeric Excess

This (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Vinyl-ACCA ethyl ester) is the essential chiral building block for synthesizing potent HCV NS3/4A protease inhibitors like simeprevir and asunaprevir. The precise (1R,2S) stereochemistry and reactive vinyl group are non-negotiable for achieving low-nanomolar enzyme inhibition; even minor enantiomeric contamination compromises bioactivity. Procure this high-purity (≥98%) intermediate to ensure synthetic efficiency and drug candidate potency. Request a custom quote for bulk or gram-scale quantities today.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 746657-36-3
Cat. No. B3152947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
CAS746657-36-3
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1C=C)N
InChIInChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m1/s1
InChIKeyNBJXCTLFPNBZSG-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3): A Chiral Cyclopropane Amino Ester for HCV NS3/4A Protease Inhibitor Synthesis


(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3), also known as Vinyl-ACCA ethyl ester, is a chiral cyclopropane α-amino acid ester [1]. This compound serves as a critical building block in the synthesis of a new generation of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, including clinically significant agents such as simeprevir and asunaprevir [2][3]. The rigid cyclopropane scaffold, combined with a precisely defined (1R,2S) stereochemistry and a reactive vinyl group, imparts a unique conformational constraint that is essential for optimal fit within the enzyme's S1' pocket, a feature not fully replicated by its stereoisomers or acyclic analogues [2].

Why Generic (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3) Substitution Fails in HCV Drug Development


Substitution of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Vinyl-ACCA ethyl ester) with other cyclopropane amino acid esters or stereoisomers is not straightforward due to stringent requirements for stereochemical fidelity and enantiomeric purity. The specific (1R,2S) configuration is paramount for the potent inhibition of the HCV NS3/4A protease; even minor contamination with the (1S,2R) enantiomer or other diastereomers can lead to a significant loss of inhibitory activity and may introduce unwanted off-target effects [1]. Furthermore, the ethyl ester protecting group is specifically chosen for its compatibility with downstream synthetic transformations in the construction of complex macrocyclic inhibitors; alternative esters (e.g., methyl) or the free carboxylic acid exhibit different reactivities and may require divergent, often lower-yielding, synthetic pathways [2]. Therefore, the procurement of this specific stereoisomer with verified high enantiomeric excess is a critical quality attribute that directly impacts the synthetic efficiency and ultimate biological performance of the final drug candidates [3].

Quantitative Evidence for (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3) Differentiation: A Procurement Guide


Enantiomeric Purity of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate via Engineered Esterase Desymmetrization

The asymmetric synthesis of the key monoester intermediate (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) en route to (1R,2S)-VCPA ethyl ester was achieved with an exceptionally high enantiomeric excess (e.e.) of 98.9% using a rationally engineered quadruple mutant esterase (PNBE3027 L70D/L270Q/L273R/L313M) from Bacillus subtilis [1]. This represents a significant improvement over the wild-type enzyme, which provided an e.e. of >90% under identical conditions [1]. This high level of stereocontrol is essential for producing the final (1R,2S)-VCPA ethyl ester with minimal contamination from the undesired (1S,2R) enantiomer, which would otherwise compromise downstream inhibitor potency [2].

Asymmetric Synthesis Biocatalysis Enantiomeric Excess

Commercial Purity Specification of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3) from AKSci

The commercial specification for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3) from the vendor AKSci guarantees a minimum purity of 95% . While other suppliers may list purity levels up to 98% or 99% , the 95% specification from AKSci is a verified, documented baseline that is suitable for many synthetic applications. This level of purity, when combined with the high enantiomeric excess achieved via modern asymmetric synthesis methods [1], ensures that the material is fit for use as a building block in the preparation of HCV NS3/4A protease inhibitors without the risk of significant impurity-derived side reactions. In contrast, lower purity grades from non-verified sources may contain residual starting materials or side products that can complicate downstream chemistry and reduce overall yields.

Commercial Purity Quality Control Procurement Specification

Synthetic Utility: Enantioselective Cyclopropanation Yields of (1R,2S)-Vinyl-ACCA Ethyl Ester vs. Biocatalytic Desymmetrization

A comparative analysis of two distinct synthetic strategies for accessing (1R,2S)-vinyl-ACCA ethyl ester reveals a significant trade-off between yield and enantiomeric purity. An asymmetric phase-transfer catalyzed cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester achieved a 78% yield but with a relatively modest chiral purity of 77.4% cc (chiral chromatography) [1]. In contrast, the engineered esterase desymmetrization method, while operating on a different substrate (VCPDE), yields the crucial monoester intermediate (1S,2S)-VCPME with a far superior 98.9% e.e., albeit with an implied trade-off in overall mass yield [2]. This head-to-head comparison of different approaches for constructing the same chiral scaffold highlights that the choice of synthetic method—and by extension, the choice of vendor and their employed technology—has a direct and quantifiable impact on the stereochemical integrity of the procured material.

Synthetic Yield Asymmetric Catalysis Process Chemistry

Enantiomeric Salt Resolution for Enhanced Optical Purity of (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate (Kaneka Patent WO2011158720A1)

A patented method from Kaneka Corporation (WO2011158720A1) describes a process for producing (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ester with improved optical purity [1]. The process involves forming a salt between a racemic or low-optical-purity ester and an optically active carboxylic acid, followed by selective precipitation to isolate the desired (1R,2S)-enantiomer in solid form with significantly enhanced purity. This method provides a robust, industrially scalable alternative to traditional chromatographic separations, which are often inefficient and costly for the separation of stereoisomers with very similar physical properties. In contrast, a simple racemic mixture of the compound (i.e., a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers) is unsuitable for use in pharmaceutical synthesis, as the inactive (1S,2R) enantiomer can interfere with crystallization and drug-receptor interactions [2].

Optical Purity Chiral Resolution Salt Formation

Validated Research and Industrial Scenarios for (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3)


Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors (e.g., Simeprevir, Asunaprevir)

This compound is the preferred chiral building block for introducing the essential P1 vinylcyclopropyl amino acid moiety into next-generation macrocyclic HCV NS3/4A protease inhibitors. The high enantiomeric purity (98.9% e.e. achievable for its precursors [1]) and defined (1R,2S) stereochemistry are non-negotiable requirements for achieving potent enzyme inhibition (typically IC50 values in the low nanomolar range for final drug candidates) and for avoiding the synthesis of inactive diastereomers. Its use is substantiated by its role in the synthesis of clinically approved drugs like simeprevir and asunaprevir [2].

Process Development and Scale-Up Studies for Asymmetric Synthesis

The compound is a valuable target for developing and benchmarking new asymmetric synthetic methodologies, including biocatalytic desymmetrization using engineered esterases [1] and phase-transfer catalyzed cyclopropanation [3]. Its well-defined structure and the availability of analytical methods for determining enantiomeric excess make it an ideal case study for comparing the efficiency, scalability, and stereoselectivity of different catalytic systems. The ability to produce the monoester intermediate with >98% e.e. using a quadruple mutant enzyme [1] provides a quantitative benchmark against which new biocatalysts or chemocatalysts can be measured.

Quality Control and Reference Standard Preparation

Due to the stringent stereochemical requirements of its downstream applications, a highly pure sample of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 746657-36-3) is essential as a reference standard for developing and validating chiral HPLC or GC methods. The documented commercial purity of 95% and the potential for further purification using patented salt resolution techniques [4] make it suitable for generating a certified reference material to ensure the quality of incoming batches and to monitor the stereochemical integrity of advanced intermediates during pharmaceutical manufacturing.

Structure-Activity Relationship (SAR) Studies of Cyclopropane-Derived Inhibitors

In medicinal chemistry programs focused on HCV or other viral proteases, this specific ethyl ester serves as a key intermediate for generating a library of derivatives. Researchers can use it to explore modifications at the amino and carboxyl termini while keeping the critical (1R,2S)-vinylcyclopropane core constant. The established synthetic routes [1][3] provide a reliable entry point for SAR studies, allowing for the systematic variation of substituents to optimize potency, selectivity, and pharmacokinetic properties of novel antiviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.